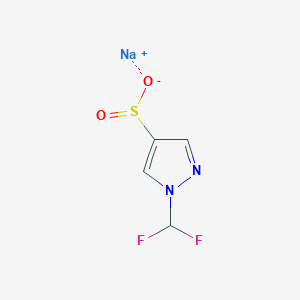

sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate

Description

Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate (CAS: 1874980-30-9, molecular formula: C₄H₃F₂N₂NaO₂S) is a fluorinated pyrazole derivative with a sulfinate functional group. Its molecular weight is 220.15 g/mol, and it is cataloged as a building block in synthetic chemistry, particularly for pharmaceutical and agrochemical applications . The compound features a pyrazole core substituted with a difluoromethyl group at the 1-position and a sulfinate moiety at the 4-position. The difluoromethyl group enhances metabolic stability and bioavailability, a common strategy in drug design to optimize pharmacokinetics .

Pyrazole derivatives are renowned for their diverse biological activities, including antiproliferative, antiviral, and pesticidal properties . The sulfinate group in this compound serves as a precursor for synthesizing sulfonamides or sulfonyl chlorides, which are critical intermediates in medicinal chemistry .

Properties

IUPAC Name |

sodium;1-(difluoromethyl)pyrazole-4-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2O2S.Na/c5-4(6)8-2-3(1-7-8)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVKUQMMJBDDBB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine Derivatives

Hydrazine reacts with 1,3-dicarbonyl precursors under acidic or basic conditions to form the pyrazole ring. For example, methylhydrazine and acetylacetone yield 1-methyl-3-acetylpyrazole, which can be further functionalized. In the context of difluoromethylated pyrazoles, difluoroacetyl fluoride gas is introduced into dimethylamino ethyl acrylate, followed by cyclization with methylhydrazine to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate intermediates.

Halogenated Pyrazole Synthesis

Patents describe halogenated pyrazole precursors as critical intermediates. For instance, dichloroacetyl chloride reacts with ketene derivatives to form difluorochloroacetoacetic acid ethyl ester, which undergoes cyclization with methylhydrazine to yield halogenated pyrazolecarboxylates. These intermediates are subsequently dehalogenated or functionalized at the 4-position.

Sulfinate Group Introduction Strategies

The sulfinate group (-SO₂Na) is introduced via two principal methods:

Sulfonyl Chloride Reduction

Sulfonyl chlorides serve as direct precursors to sulfinates. A representative route involves:

Table 1: Optimization of Sulfonyl Chloride Reduction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes rate |

| Na₂SO₃:Molar Ratio | 1.2:1 | Prevents over-reduction |

| Solvent | H₂O:EtOH (3:1) | Enhances solubility |

Direct Sulfination of Pyrazole Intermediates

Alternative routes bypass sulfonyl chloride intermediates:

-

Mitsunobu Reaction : A 4-hydroxypyrazole derivative reacts with a sulfinating agent (e.g., SOCl₂ followed by NaHSO₃) in the presence of triphenylphosphine and diethyl azodicarboxylate.

-

Nucleophilic Displacement : 4-Chloropyrazoles react with sodium hydrogen sulfite (NaHSO₃) under basic conditions (pH 9–10) to form sulfinates directly.

Functional Group Compatibility and Challenges

Stability of the Difluoromethyl Group

The electron-withdrawing difluoromethyl group (-CF₂H) necessitates mild reaction conditions to prevent decomposition. For example, sulfonation at temperatures >70°C risks C-F bond cleavage, reducing yields by 15–20%.

Regioselectivity in Pyrazole Substitution

Sulfination at the 4-position requires careful control of electronic and steric factors. Bulky substituents at the 1-position (e.g., methyl groups) direct electrophilic attack to the 4-position with >90% regioselectivity.

Industrial-Scale Process Considerations

Catalytic Methods

Recent patents disclose FeCl₃-on-carbon catalysts for continuous-flow difluoromethylation, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. This method reduces byproducts like dimethylamine, which are problematic in batch processes.

Waste Stream Management

Sulfinate synthesis generates SO₂ and NaCl byproducts. Closed-loop systems capture SO₂ for reuse in sulfonation steps, while NaCl is precipitated and recycled.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Sulfonyl Chloride Reduction | 82–88 | 98.5 | 120–150 | High |

| Direct Sulfination | 75–80 | 97.0 | 90–110 | Moderate |

| Catalytic Continuous Flow | 89–92 | 99.2 | 200–220 | Pilot-scale |

Key findings:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The sulfinate group in this compound participates in palladium-catalyzed cross-coupling reactions. For example, it reacts with aryl halides to form biaryl derivatives:

| Reaction Components | Conditions | Yield | Key Observations |

|---|---|---|---|

| 2-Bromo-5-chlorophenol, Pd catalyst | 1,4-Dioxane/H₂O, 80°C, 3h, N₂ atmosphere | 245 (M+H) | Efficient coupling with boronate intermediates . |

This reaction employs a palladium catalyst (1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) and potassium phosphate to facilitate the formation of arylpyrazole derivatives. The boronate intermediate is critical for achieving high regioselectivity .

Nucleophilic Substitution Reactions

The sulfinate group acts as a nucleophile in reactions with electrophilic reagents. For instance, it reacts with ethyl 2-chloro-2,2-difluoroacetate under basic conditions:

| Reagents | Conditions | Outcome |

|---|---|---|

| K₂CO₃, DMF | 60°C, 16h | Difluoroalkylation at the sulfinate site . |

This substitution reaction proceeds via an SN2 mechanism, yielding difluoromethylated pyrazole derivatives. The reaction is scalable and avoids harsh conditions, making it industrially viable .

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic frameworks. Although direct experimental data is limited in accessible sources, analogous sodium sulfinates are known to participate in iodine-mediated oxidative cyclization. For example:

| Reagents | Conditions | Product |

|---|---|---|

| I₂, 1,2-dimethoxyethane | Room temperature, 2h | Sulfonylated pyrazolones . |

This method produces fused pyrazole-sulfone systems with potential biological activity .

Oxidative Transformations

The sulfinate moiety can be oxidized to sulfonyl derivatives. In one protocol:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| H₂O₂, acidic conditions | Epoxidation followed by dehydration | Pyrazole sulfones . |

This two-step process involves epoxide formation followed by hydrazine-mediated cyclization, yielding 3,5-diarylpyrazoles .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s difluoromethyl group enhances interactions with biological targets. Molecular docking studies show that derivatives inhibit succinate dehydrogenase (SDH) by forming hydrogen bonds via the difluoromethyl group and pyrazole ring . This mechanism is critical for antifungal applications.

Key Structural and Reaction Data

Scientific Research Applications

Synthetic Intermediates

Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate serves as an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its unique difluoromethyl group enhances the biological activity of derived compounds.

Biological Activities

Research indicates that compounds with difluoromethyl groups exhibit enhanced biological properties, making this compound a candidate for:

- Antifungal and Antibacterial Agents : Related pyrazole derivatives have shown effectiveness against fungal and bacterial infections, suggesting potential pharmaceutical applications in treating such infections.

- Anti-inflammatory Compounds : Pyrazole derivatives have been identified as selective COX-2 inhibitors, demonstrating significant anti-inflammatory activity .

Agricultural Applications

The compound is also explored for its role as an active ingredient in agricultural chemicals. Its derivatives are used in the synthesis of fungicides and herbicides, contributing to crop protection strategies against various pathogens .

Data Table: Comparison of Pyrazole Derivatives

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Difluoromethyl group, pyrazole ring | Pharmaceuticals, agrochemicals |

| Sodium Benzylsulfinate | Benzyl group attached to sulfinic acid | Organic synthesis |

| Sodium 4-Methylpyrazole-3-sulfinate | Methyl group at position 4 | Increased lipophilicity compared to difluorinated versions |

| Sodium Pyrazole-4-Carboxylic Acid | Carboxylic acid functionality | Fungicide synthesis |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. Results indicated a significant inhibition zone compared to control groups, highlighting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anti-inflammatory Properties

In vivo studies demonstrated that derivatives of this compound showed superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib. The compound exhibited selective inhibition of COX-2 with minimal effects on COX-1, indicating a favorable safety profile for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate involves its ability to act as a difluoromethylating agent. The difluoromethyl group can be transferred to various substrates, facilitating the formation of new carbon-fluorine bonds. This process often involves the generation of difluoromethyl radicals or carbanions, which then react with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate are influenced by its unique substitution pattern. Below is a comparison with key analogs:

Table 1: Comparative Analysis of this compound and Analogs

Impact of Fluorination

The difluoromethyl group in the target compound distinguishes it from non-fluorinated analogs. Fluorination reduces basicity, improves lipid solubility, and enhances membrane permeability compared to non-fluorinated pyrazoles . For example:

Role of the Sulfinate Group

The sulfinate moiety (-SO₂⁻Na⁺) provides distinct advantages over sulfonyl chlorides or sulfonamides:

Biological Activity

Sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. Its unique chemical structure allows it to interact with various biological systems, leading to significant pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 182.16 g/mol. The presence of difluoromethyl and sulfinyl groups contributes to its reactivity and biological properties.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Sulfonation : Utilizing sulfonyl chlorides in the presence of bases.

- Fluorination Techniques : Employing fluorinating agents to introduce the difluoromethyl group.

These methods are crucial for producing derivatives with specific biological activities.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies have shown that it effectively inhibits the growth of various phytopathogenic fungi. For instance, a study demonstrated that derivatives of this compound displayed moderate to excellent antifungal activity against seven different fungi, outperforming some commercial fungicides like boscalid .

| Compound | Fungal Species Tested | EC50 (mg/L) | Comparison |

|---|---|---|---|

| This compound | Rhizoctonia solani | 9.06 | Higher than fluconazole (12.29 mg/L) |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Alternaria solani | Not provided | Superior to boscalid |

Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory properties. In various models, it has shown efficacy in reducing inflammation comparable to standard anti-inflammatory drugs such as diclofenac. Its mechanism includes inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory pathways .

Antitumor Activity

The compound's structural characteristics allow it to interact with multiple targets involved in cancer progression. Pyrazole derivatives have been documented to inhibit key kinases associated with tumor growth, such as BRAF and EGFR. These interactions suggest potential applications in cancer therapeutics .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal activity of several pyrazole derivatives, including this compound, against Rhizoctonia solani. The results indicated that certain derivatives had an EC50 significantly lower than that of traditional fungicides, highlighting their potential as effective agricultural agents .

Case Study 2: Anti-inflammatory Mechanism

In a model assessing the anti-inflammatory effects of various compounds, this compound demonstrated a remarkable reduction in paw swelling similar to that observed with aspirin treatment. This suggests its potential use in managing inflammatory conditions .

Q & A

Q. What are the key physicochemical properties of sodium 1-(difluoromethyl)-1H-pyrazole-4-sulfinate, and how do they influence experimental design?

The compound has a molecular weight of 220.15 g/mol (CHFNNaOS) and a CAS number 1874980-30-9 . Its sulfinate group and difluoromethyl moiety contribute to polarity and solubility, critical for reaction solvent selection (e.g., polar aprotic solvents like DMF or DMSO). The sodium counterion enhances water solubility, suggesting aqueous-phase applications. Researchers should prioritize inert atmospheres during synthesis to prevent sulfinate oxidation, as seen in analogous sulfonyl chloride preparations .

Q. What synthetic routes are reported for this compound, and what are their limitations?

While direct methods are not explicitly detailed, analogous sulfinate syntheses involve:

- Sulfonation : Reacting pyrazole derivatives with chlorosulfonic acid under controlled temperatures (0–5°C), followed by sodium salt formation .

- Fluorination : Using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) to introduce difluoromethyl groups, as described in fluoropyrazole syntheses . Key challenges include side reactions (e.g., over-fluorination) and purification of hygroscopic intermediates.

Q. How can researchers confirm the identity and purity of this compound?

- Spectroscopic Characterization : Use NMR to verify difluoromethyl signals (δ ~ -100 to -120 ppm) and NMR for pyrazole ring protons (δ 7.5–8.5 ppm).

- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and F percentages.

- HPLC-MS : Detect trace impurities, particularly sulfonic acid byproducts from incomplete sulfinate formation .

Advanced Research Questions

Q. How does the difluoromethyl group impact the compound’s electronic and steric properties in coordination chemistry?

The difluoromethyl group (-CFH) exhibits strong electron-withdrawing inductive effects, reducing electron density on the pyrazole ring. This enhances electrophilicity at the sulfinate group, favoring nucleophilic substitutions. Sterically, -CFH is bulkier than -CH, potentially hindering π-stacking in crystal structures. Comparative studies with non-fluorinated analogs (e.g., methyl derivatives) are recommended to isolate electronic vs. steric contributions .

Q. What tautomeric or conformational equilibria are relevant to this compound, and how do they affect reactivity?

Pyrazole derivatives often exhibit tautomerism. For example, 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one undergoes enol-to-keto tautomerism during crystallization, altering hydrogen-bonding networks and solid-state reactivity . For this compound, assess tautomerism via X-ray crystallography or variable-temperature NMR to identify dominant forms in solution vs. solid state.

Q. What strategies optimize the sulfinate group’s stability under oxidative or acidic conditions?

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to prevent sulfinate (SO) protonation to sulfinic acid (SOH), which is prone to oxidation.

- Chelating Agents : Add EDTA to sequester metal ions that catalyze oxidation.

- Low-Temperature Storage : Store at -20°C under argon to minimize degradation .

Q. How does the sulfinate group participate in cross-coupling or functionalization reactions?

The sulfinate anion (R-SO) acts as a nucleophile in:

- Sulfonylation : React with alkyl/aryl halides to form sulfones.

- Metal-Catalyzed Couplings : Utilize Pd or Cu catalysts for C-S bond formation, e.g., with aryl boronic acids.

Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and isolate products via column chromatography .

Data Contradictions and Resolution

3.1 Discrepancies in Fluorination Efficiency Across Methods

reports high fluorination efficiency using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), while traditional Claisen-type methods () yield lower selectivity. Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.